molecular formula C9H10N2O2 B13330584 6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one

6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one

Cat. No.: B13330584
M. Wt: 178.19 g/mol
InChI Key: JIYFSYXOGIDKCX-UHFFFAOYSA-N
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Description

6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one is a functionalized isoindoline derivative offered as a valuable building block for medicinal chemistry and drug discovery research. Isoindoline cores are recognized as privileged structures in pharmacology and are found in a range of clinical drugs with diverse indications, including antineoplastic, anti-inflammatory, and antihypertensive activities . As a multi-functionalized scaffold, this compound is of significant interest for the synthesis of novel molecular hybrids and targeted libraries. Its structure, featuring both amino and methoxy substituents on the isoindolone ring, makes it a versatile intermediate for further derivatization via reactions at the amine group or incorporation into larger, complex structures. Researchers can utilize this compound in the exploration of new therapeutic agents, particularly in areas such as oncology and neurology, where related isoindoline molecules have demonstrated potent biological activity . It is also suitable for biochemical research, including studies investigating enzyme interactions and receptor binding mechanisms. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-5-methoxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H10N2O2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4,10H2,1H3,(H,11,12)

InChI Key

JIYFSYXOGIDKCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CNC2=O)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: Ortho-aminobenzamide derivatives with methoxy groups at the appropriate position.
  • Reaction Conditions: Acidic catalysis (e.g., polyphosphoric acid, polyphosphoric acid derivatives) or thermal activation.
  • Outcome: Formation of the dihydroisoindol-1-one ring system with amino and methoxy functionalities.

Example:

  • Cyclization of 2-aminobenzamide derivatives with methoxy substituents on the aromatic ring under reflux in polyphosphoric acid yields the desired isoindol-1-one derivatives.

Multistep Synthesis via Oxidative Cyclization

Another prominent route involves the oxidative cyclization of suitable precursors, such as 2-aminobenzyl alcohols or 2-aminobenzaldehydes , which are oxidized and cyclized to form the isoindoline framework.

Procedure:

  • Step 1: Synthesis of 2-aminobenzaldehyde derivatives bearing methoxy groups.
  • Step 2: Cyclization using oxidants like potassium permanganate (KMnO₄) , chromium(VI) reagents , or hypervalent iodine reagents.
  • Reaction Conditions: Mild to moderate heating, often in the presence of acids or bases to facilitate ring closure.
  • Notes: This method allows for selective introduction of amino and methoxy groups during the precursor synthesis.

Example:

  • Oxidative cyclization of 2-aminobenzyl alcohol derivatives with manganese dioxide (MnO₂) to produce isoindoline-1,3-diones with methoxy substitution.

Amide Coupling and Intramolecular Cyclization

A more modern approach utilizes amide coupling reactions followed by intramolecular cyclization to construct the isoindoline core with specific substituents.

Procedure:

  • Step 1: Coupling of 3-aminobenzamide derivatives with suitable carboxylic acid or ester precursors containing methoxy groups.
  • Step 2: Cyclization under dehydrating conditions using reagents like POCl₃ , Lawesson’s reagent , or polyphosphoric acid .
  • Outcome: Formation of the dihydro-isoindol-1-one ring with amino and methoxy functionalities.

Example:

  • Synthesis of 6-amino-5-methoxy-2,3-dihydro-isoindol-1-one via amide coupling of 3-aminobenzamide with methylated derivatives, followed by cyclization under reflux with phosphoryl chloride.

Catalytic Annulation Using Transition Metals

Recent advances have introduced metal-catalyzed intramolecular annulation reactions , which offer high efficiency and selectivity.

Procedure:

  • Catalyst: Copper (Cu), palladium (Pd), or other transition metals.
  • Substrate: 2-ethynylbenzaldehyde derivatives or similar alkynyl precursors bearing amino groups.
  • Reaction Conditions: Mild temperatures, often in the presence of bases like triethylamine, and solvents such as ethanol or acetic acid.
  • Outcome: Formation of the isoindoline core via intramolecular cyclization facilitated by metal catalysis.

Example:

  • Copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives to synthesize 3-hydroxy-1-indanone analogs, which can be further functionalized to obtain the target compound.

Hydrolysis and Functional Group Transformation

The synthesis often involves protecting group strategies, especially for carboxyl groups, followed by hydrolysis and subsequent functionalization.

Procedure:

  • Step 1: Protection of carboxyl groups as methyl or benzyl esters.
  • Step 2: Hydrolysis using inorganic acids (HCl, H₂SO₄) or bases (NaOH, KOH) at elevated temperatures (50–100°C).
  • Step 3: Cyclization to form the isoindoline ring with amino and methoxy groups.

Notes:

  • Hydrolysis conditions are optimized to prevent over-oxidation or degradation of sensitive groups.

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Direct cyclization of ortho-aminobenzamides Polyphosphoric acid, heat Reflux, high temperature Simple, high yield Limited substrate scope
Oxidative cyclization KMnO₄, MnO₂, hypervalent iodine Mild heating Selective, versatile Over-oxidation risk
Amide coupling + cyclization DCC, POCl₃ Reflux, dehydrating conditions Modular, adaptable Multi-step process
Transition metal catalysis Cu, Pd catalysts Mild, room temperature High selectivity Catalyst cost, scope
Hydrolysis + functionalization HCl, NaOH, organic solvents Elevated temperature Flexible, scalable Requires protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

While there is no direct information about the applications of "6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one," some search results provide information on related compounds and their applications, which may provide some insight.

Note: There is a similar compound named "5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one". Also note the existence of "6-Amino-5-methoxy-2,3-dihydro-1h-indol-2-one" and "6-Amino-5-methoxy-2,3-dihydro-1h-isoindol-1-one" . PubChem contains information on "5-Amino-6-methoxy-2,3-dihydroinden-1-one" .

Related Isoindoline Compounds

  • Building Blocks: 5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one can be employed as a building block in the synthesis of complex molecules and to study reaction mechanisms.
  • Drug Development: Derivatives of 5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one have demonstrated potential as antiviral, anticancer, and antimicrobial agents. Research is being conducted to explore potential therapeutic uses, including drug development for various diseases.
  • Material Synthesis: 5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one is used in the synthesis of materials with specific properties such as polymers and dyes.
  • Phthalic Anhydride Applications: Phthalic anhydride, a related compound, is used as a substrate in organic synthesis . It has applications in polymers, biological and pharmaceutical fields, and the dye industry .

Chemical Reactions

5-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)pentan-1-one can undergo chemical reactions that include:

  • Oxidation: Using oxidizing agents (e.g., potassium permanganate or chromium trioxide) can lead to the formation of ketones or carboxylic acids.
  • Reduction: Reducing agents (e.g., lithium aluminum hydride or sodium borohydride) can result in the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur, leading to substituted derivatives.

These reactions typically involve acidic or basic environments, specific catalysts, and controlled temperatures, with the products varying based on the specific conditions.

Anticancer Activity of related compounds

  • α-Hydroxylactams have shown diverse cytotoxic activities on breast cancer cell lines . Imido-ferrocidiphenols have demonstrated high anticancer activity, with mechanistic studies suggesting a link between their cytotoxic activity and the stability of quinone methides .
  • Some quinazolinone derivatives have exhibited effectiveness as broad-spectrum antitumor agents against various tumor cell lines .

Mechanism of Action

The mechanism of action of 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one and related isoindolinones:

Compound Substituents Molecular Weight Key Properties/Applications Synthesis Highlights
6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one 6-NH₂, 5-OCH₃ Not reported Hypothesized enhanced hydrogen bonding and electronic modulation. Inferred: Likely involves reductive amination or nucleophilic substitution .
5-Bromo-2,3-dihydro-isoindol-1-one (CAS 552330-86-6) 5-Br 212.05 Bromine enhances electrophilicity; used in cross-coupling reactions. Bromination of isoindolinone precursors.
6-Methyl-2,3-dihydro-isoindol-1-one (CAS 58083-55-9) 6-CH₃ 147.17 Melting point: 211–213°C; density: 1.155 g/cm³. Nonpolar methyl group reduces solubility. Alkylation or Friedel-Crafts acylation.
5-Hydroxy-3-(indol-3-yl)-2,3-dihydro-isoindol-1-one (Compound 38/39) 5-OH, 3-indolyl ~500 (estimated) KRAS inhibitors; enantiomers (S/R) synthesized via chiral aldehydes and reductive amination. Chiral resolution and HRMS-TOF validation; >98% ee achieved .
ZHAWOC6017 5-NH₂, 2-(3-fluorophenyl)methyl Not reported Yellow solid (42% yield); characterized by ¹H/¹³C NMR and HRMS-TOF. Multi-step synthesis with fluorophenylmethyl introduction.

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (e.g., Br): Bromine at position 5 (CAS 552330-86-6) increases electrophilicity, enabling participation in Suzuki-Miyaura couplings . This contrasts with the methoxy group in the target compound, which may act as an electron-donating group, altering electronic density and binding affinity. Amino vs. Methyl Groups: The 6-amino group in the target compound likely improves solubility and hydrogen-bonding interactions compared to the 6-methyl group in CAS 58083-55-9, which is more lipophilic .

Synthetic Methodologies: Chiral isoindolinones (e.g., Compound 38/39) require enantioselective synthesis using chiral aldehydes, followed by reductive amination . The target compound’s synthesis may similarly demand stereochemical control if chiral centers are present.

Biological Relevance: Hydroxy-substituted isoindolinones (e.g., Compound 23 ) demonstrate KRAS inhibition, suggesting that the target compound’s methoxy and amino groups could be optimized for kinase targeting. The absence of halogen or aryl groups in the target compound may reduce off-target interactions compared to brominated or fluorinated derivatives .

Biological Activity

6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one is an organic compound belonging to the isoindoline class, characterized by its unique structure featuring an amino group at the 6-position and a methoxy group at the 5-position. This compound has gained attention due to its diverse biological activities, making it a valuable subject for medicinal chemistry research. The molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2}, with a molecular weight of approximately 192.22 g/mol.

Biological Activities

Research has shown that 6-amino-5-methoxy-2,3-dihydro-isoindol-1-one exhibits several significant biological activities:

1. Antimicrobial Properties
This compound demonstrates notable antimicrobial effects against various pathogens. Its mechanism of action likely involves interactions with specific enzymes or DNA, although further studies are needed to fully elucidate these pathways.

2. Anti-inflammatory Activity
Studies indicate that derivatives of isoindole compounds can modulate inflammatory responses by inhibiting key pro-inflammatory factors such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS). Specifically, the compound has shown potential in reducing levels of tumor necrosis factor (TNF) and interleukins (IL-1, IL-6) while enhancing anti-inflammatory factors like interleukin-10 (IL-10) .

3. Anticancer Potential
Recent investigations have highlighted the anticancer properties of related isoindole derivatives. For instance, studies on A549 lung adenocarcinoma cells revealed that certain derivatives exhibited significant inhibitory effects on cell viability. In vivo studies using xenograft models further supported these findings, indicating potential as anticancer agents .

The biological activity of 6-amino-5-methoxy-2,3-dihydro-isoindol-1-one is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of COX enzymes, which play a crucial role in inflammation and pain pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to specific receptors involved in cellular signaling and inflammatory responses .

Structure-Activity Relationship

The unique substitution pattern on the isoindoline core contributes to the distinct biological properties of 6-amino-5-methoxy-2,3-dihydro-isoindol-1-one compared to its analogs. The presence of the methoxy group enhances lipophilicity and solubility, potentially increasing bioavailability and efficacy in biological systems.

Comparative Analysis with Related Compounds

The following table summarizes key differences between 6-amino-5-methoxy-2,3-dihydro-isoindol-1-one and structurally similar compounds:

Compound NameKey Differences
6-Amino-2,3-dihydro-5-methoxy-2-methyl-isoindol-1-oneContains a methyl group at the 2-position
5-Methoxy-2,3-dihydro-isoindol-1-oneLacks the amino group
6-Amino-2,3-dihydro-isoindol-1-oneDoes not have the methoxy substitution
6-Amino-5-fluoro-2,3-dihydro-isoindol-1-oneContains a fluorine atom instead of methoxy

Case Studies

Several case studies have been conducted to evaluate the biological activity of isoindole derivatives:

Case Study 1: COX Inhibition
A study demonstrated that certain isoindole derivatives exhibited stronger inhibition of COX enzymes compared to meloxicam, a known COX inhibitor. The selectivity ratio for COX-2 versus COX-1 was calculated for various compounds, revealing promising candidates for further development .

Case Study 2: Anticancer Efficacy
In vivo studies involving A549 lung cancer cells showed that treatment with specific isoindole derivatives resulted in significant tumor size reduction and improved survival rates in treated mice compared to controls. Toxicological assessments indicated acceptable safety profiles for these compounds .

Q & A

Q. What are the optimal synthetic routes for 6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one?

  • Methodological Answer : The synthesis typically involves demethylation and subsequent functionalization. For example, boron tribromide (1.0 M in DCM) at 0°C can demethylate 5-methoxy precursors to yield hydroxyl intermediates (79% yield) . Alkylation of the hydroxyl group using 1-bromo-4-chloro-butane in acetonitrile with potassium carbonate (K₂CO₃) and potassium iodide (KI) under reflux for 18 hours achieves high yields (98%) . Optimization includes controlling reaction temperature, stoichiometry, and solvent polarity. Purification via crystallization from acetonitrile/water mixtures is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Ensure purity ≥98% as per typical specifications for related isoindolinones .
  • Structural Confirmation : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy and amino groups). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+1]⁺) . Cross-reference spectral data with PubChem entries for validation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies by monitoring decomposition via TLC or HPLC under varying temperatures and humidity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity for pharmacological applications?

  • Methodological Answer :
  • Rational Design : Introduce electron-withdrawing groups (e.g., halogens) at the 7-position to modulate electron density and improve receptor binding, as seen in related dihydro-isoindol-1-one derivatives .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 7-bromo or 6-methyl variants) and test in vitro against target enzymes (e.g., kinases) . Use molecular docking to predict interactions with binding pockets .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with X-ray crystallography results (e.g., C28H32N2O5 structures) to confirm regiochemistry .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete demethylation or oxidation artifacts). Adjust reaction conditions (e.g., excess BBr₃ or shorter reflux times) to minimize side reactions .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • In Vitro Assays : Perform kinase inhibition assays with ATP-competitive probes. Measure IC₅₀ values using fluorescence polarization .
  • Cellular Studies : Use CRISPR-Cas9 to knock out suspected targets (e.g., FLT3) and assess changes in compound efficacy .
  • Metabolic Profiling : Radiolabel the compound (14C^{14}C-methoxy group) to track uptake and metabolism in cell lines .

Q. How to assess the compound’s potential for off-target interactions?

  • Methodological Answer :
  • Proteome-Wide Screening : Use affinity chromatography with immobilized compound derivatives to capture binding partners. Identify proteins via tandem MS .
  • Selectivity Panels : Test against related enzyme families (e.g., PDEs, cytochrome P450s) to evaluate specificity .

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